

# What is the chemical structure of 5-Methyl-2-thio-xylo-uridine?

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## Compound of Interest

Compound Name: 5-Methyl-2-thio-xylo-uridine

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## A Technical Guide to 5-Methyl-2-thio-xylo-uridine

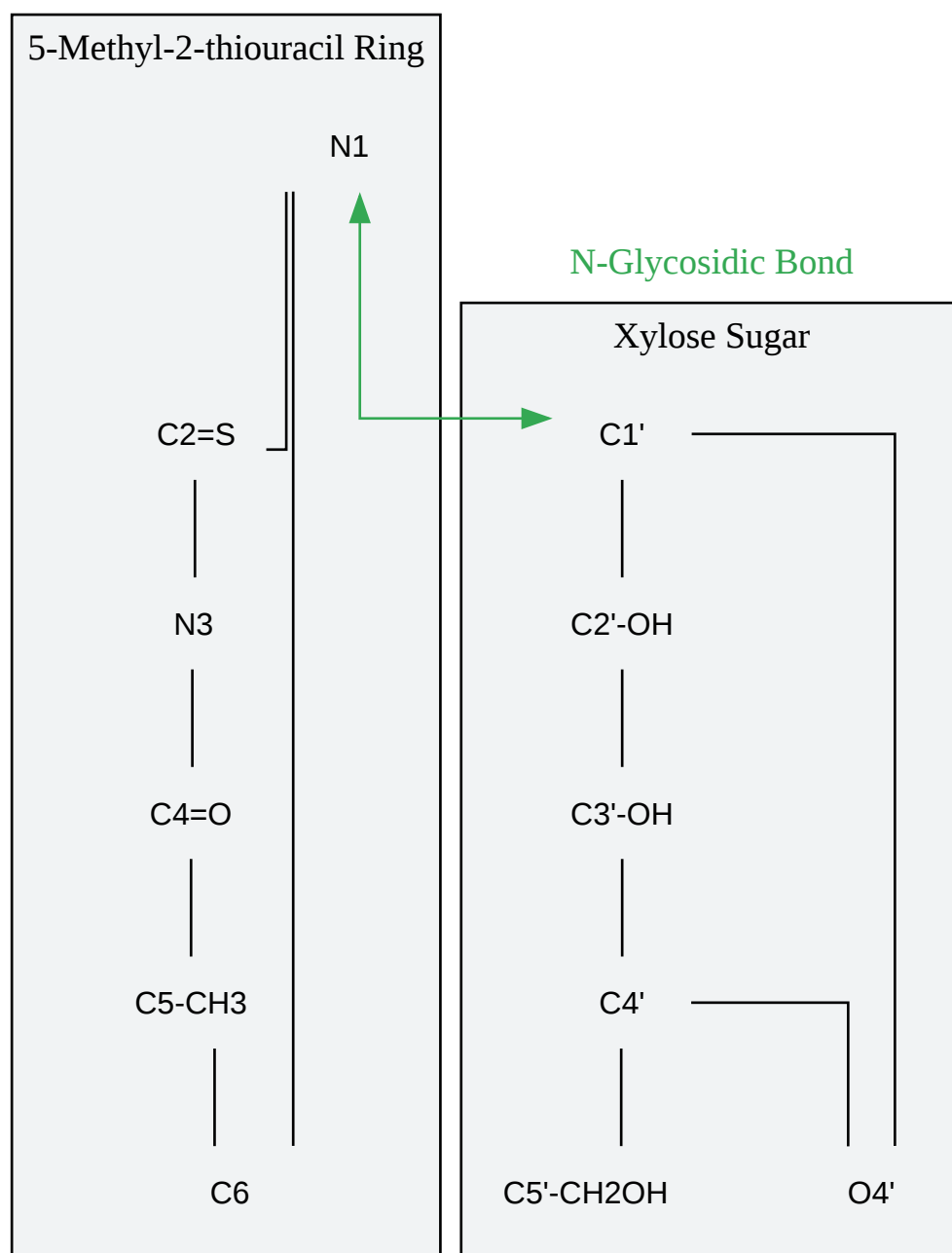
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and biological properties of **5-Methyl-2-thio-xylo-uridine**, a modified pyrimidine nucleoside analog. It includes its chemical structure, physicochemical properties, a general synthesis protocol, and known biological activities, compiled to support research and development efforts in medicinal chemistry and molecular biology.

## Chemical Structure and Properties

**5-Methyl-2-thio-xylo-uridine** is a modified nucleoside characterized by a methyl group at the 5-position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 2-position, a feature that enhances its chemical reactivity[1]. The sugar moiety is a xylose sugar, an epimer of ribose. This compound is classified as a purine nucleoside analog and is noted for its unique five-membered ring structure which is significant for its biological activity[2][3][4].

The fundamental structure consists of a 5-methyl-2-thiouracil base N-glycosidically linked to a xylofuranose sugar.



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Figure 1: Schematic diagram illustrating the core components of **5-Methyl-2-thio-xylo-uridine**.

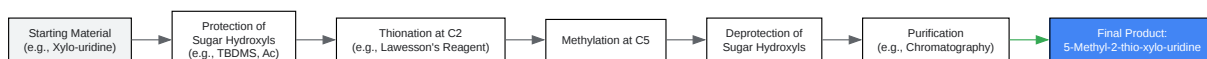
The key identifying and physical properties of **5-Methyl-2-thio-xylo-uridine** are summarized in the table below for quick reference.

Property	Value	Reference
IUPAC Name	1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylideneuracil-4-one	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub> S	[1][2]
Molecular Weight	274.30 g/mol	[1][2]
Canonical SMILES	CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O	[1]
Isomeric SMILES	CC1=CN(C(=S)NC1=O)[C@H]2C(--INVALID-LINK--CO">C@HO)O	[1]
InChI Key	SNNBPMAXGYBMHM-WJZMDOFJSA-N	[1]
Physical Form	Solid	[2]
Purity	≥95.0% (Commercially available)	[2]

## Synthesis and Experimental Protocols

The synthesis of **5-Methyl-2-thio-xylo-uridine** and its derivatives often involves multi-step chemical processes starting from more common nucleosides like uridine[1]. While a specific detailed protocol for this exact xylo-configuration is not readily available, a general workflow can be inferred from the synthesis of related 2-thiouridine analogs.

The synthesis typically involves the protection of hydroxyl groups on the sugar moiety, followed by thionation of the pyrimidine ring, methylation at the 5-position, and subsequent deprotection.



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Figure 2: A logical workflow for the general synthesis of **5-Methyl-2-thio-xylo-uridine**.

- **Starting Material:** The synthesis can commence from uridine or its derivatives[1]. For the xylo configuration, a starting material with the correct stereochemistry, such as xylo-uridine, is necessary.
- **Thionation:** The introduction of the thiol group at the 2-position is a key step. This can be achieved through various thionating agents, such as Lawesson's reagent, applied to a protected uridine derivative.
- **Methylation:** The methyl group at the 5-position can be introduced via several methods, including electrophilic methylation on the pyrimidine ring.
- **Purification:** Purification of the final product and intermediates is typically achieved using column chromatography.

A representative procedure for a related compound, 5-azidomethyl-2-thiouridine, involved dissolving the precursor nucleoside in aqueous trifluoroacetic acid, followed by co-evaporation with toluene and purification by column chromatography[5]. This highlights the importance of acidic conditions for deprotection and standard chromatographic techniques for isolation.

## Biological Activity and Potential Applications

**5-Methyl-2-thio-xylo-uridine**, as a purine nucleoside analog, is of interest for its potential therapeutic activities[3][4]. The modifications to both the base and the sugar moiety can influence its biological function, including its role in RNA structure and its potential as an antiviral or anticancer agent.

Modified nucleosides, including thiolated and methylated versions, are crucial for the structure and function of various RNA molecules, particularly transfer RNA (tRNA)[1]. Modifications at the wobble position of tRNA are known to affect codon recognition and the efficiency of protein synthesis[1]. The presence of a 2-thio group can influence the conformational properties of the nucleoside, which in turn can stabilize specific RNA structures.

Purine and pyrimidine nucleoside analogs are a well-established class of drugs with significant antitumor and antiviral activities[4][6]. Their mechanism of action often relies on the inhibition of DNA or RNA synthesis, leading to the induction of apoptosis in cancer cells[4][6]. Some modified nucleosides, like **5-Methyl-2-thio-xylo-uridine**, are investigated for their potential to interfere with viral replication processes[1]. For instance, related 5-substituted-2'-deoxyuridine analogs have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and the growth of murine Sarcoma 180 and L1210 cells in culture[7]. The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis[6].

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